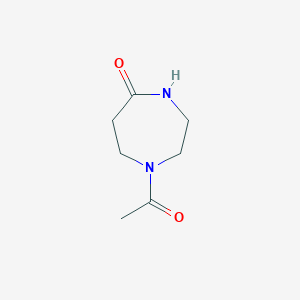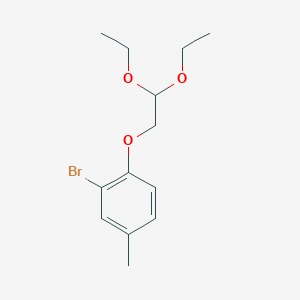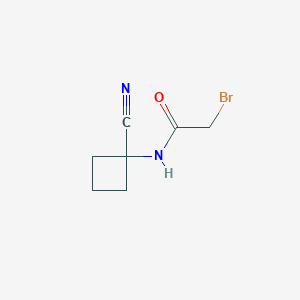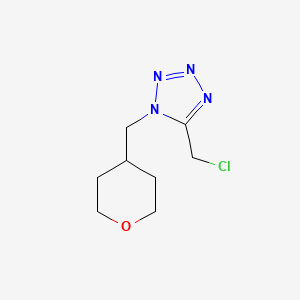![molecular formula C9H17NO B1376745 [2-(アミノメチル)スピロ[3.3]ヘプタン-2-イル]メタノール CAS No. 1481497-88-4](/img/structure/B1376745.png)
[2-(アミノメチル)スピロ[3.3]ヘプタン-2-イル]メタノール
概要
説明
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol: is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with an aminomethyl group and a hydroxymethyl group attached to it
科学的研究の応用
Chemistry: In chemistry, [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine: In medicinal chemistry, [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol and its derivatives may be explored for their potential therapeutic properties. The compound’s unique structure could lead to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl and hydroxymethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxymethyl groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Spiro[3.3]heptane-2-methanol: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)cyclohexanol: Similar functional groups but different ring structure.
Spiro[4.4]nonane-2-methanol: Larger spirocyclic structure with similar functional groups.
Uniqueness: [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is unique due to its specific spirocyclic structure combined with both aminomethyl and hydroxymethyl groups. This combination of features makes it distinct from other similar compounds and valuable for various applications in scientific research.
特性
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-9(7-11)4-8(5-9)2-1-3-8/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSGKZXWAYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

